N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a 1,2,3-triazole core substituted with a methyl group at position 3. The triazole ring is linked to a 2-fluorophenyl group at position 1 and a 2,4-dimethoxyphenyl carboxamide moiety at position 4.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3/c1-11-17(21-22-23(11)15-7-5-4-6-13(15)19)18(24)20-14-9-8-12(25-2)10-16(14)26-3/h4-10H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJERMIAKBKWVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-Dimethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with aromatic substituents, specifically a dimethoxyphenyl group and a fluorophenyl group. Its molecular formula is with a molecular weight of approximately 366.38 g/mol. The presence of the triazole moiety is significant as it often enhances biological activity through diverse mechanisms.
Synthesis
The synthesis of this compound typically involves "click" chemistry techniques such as the Huisgen 1,3-dipolar cycloaddition. This method allows for efficient formation of the triazole ring under mild conditions.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit notable anticancer properties. For instance, this compound has been evaluated for its antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| NCI-H1299 | 4.42 | Induces apoptosis via caspase activation |
| NCI-H1437 | 1.56 | Inhibits cell migration and proliferation |
| A549 | 3.51 | Downregulates Bcl-2 expression |
These findings suggest that the compound may induce apoptosis through mechanisms involving the Bcl-2/caspase signaling pathway and could potentially serve as a lead compound in cancer therapy .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial effects. Studies demonstrated significant inhibition against both gram-positive and gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infectious diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 1-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Chlorine substitution on phenyl ring | Altered binding affinity |
| 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Different chlorophenyl position | Variation in anticancer activity |
These variations highlight how subtle changes in chemical structure can lead to significant differences in biological activity .
Case Studies
Several case studies have investigated the therapeutic potential of related triazole compounds. For instance:
- A study on gefitinib derivatives incorporating triazoles showed enhanced antiproliferative effects against lung cancer cells by targeting EGFR pathways .
- Another investigation into triazole-linked compounds revealed their effectiveness in inhibiting IDO1 enzymes involved in tumor immune evasion .
These case studies underscore the relevance of triazole derivatives in contemporary pharmacological research.
Scientific Research Applications
The compound exhibits promising biological activities, particularly in the field of oncology. Its structure allows for interactions with various biological targets, which can lead to significant therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. For instance:
- In vitro studies demonstrated that the compound inhibits the growth of several cancer cell lines. The percent growth inhibition (PGI) against specific cancer types was reported as follows:
- SNB-19 : 86.61%
- OVCAR-8 : 85.26%
- NCI-H40 : 75.99%
These findings suggest that this compound could be a candidate for further development as an anticancer agent .
Data Table: Summary of Anticancer Studies
| Cell Line | Percent Growth Inhibition (PGI) | Reference |
|---|---|---|
| SNB-19 | 86.61% | |
| OVCAR-8 | 85.26% | |
| NCI-H40 | 75.99% | |
| HOP-92 | 67.55% | |
| MDA-MB-231 | 56.53% |
Additional Applications
Beyond its anticancer properties, this compound may have potential applications in other therapeutic areas such as:
- Antimicrobial Activity : Preliminary studies suggest that triazole derivatives can exhibit antimicrobial properties.
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The findings indicated a strong correlation between compound concentration and PGI across multiple cell lines.
Case Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that the compound interferes with cell cycle progression and induces apoptosis in cancer cells through activation of intrinsic apoptotic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
Key structural variations among analogs include modifications to the aryl groups (positions 1 and 4 of the triazole core) and substituents on the triazole itself. These changes influence molecular weight, lipophilicity, and electronic properties, which are critical for target binding and pharmacokinetics.
Table 1: Structural and Physicochemical Comparisons
Critical Analysis of Substituent Effects
- Fluorine vs. Methyl/Methoxy : Fluorine’s electronegativity improves binding affinity to hydrophobic pockets, while methoxy groups enhance aqueous solubility. Methyl groups (e.g., in ) may hinder target access due to steric effects.
- Halogenation : Bromine (in ) increases molecular polarizability but may reduce cell permeability.
- Multi-Fluorinated Analogs : Compounds with trifluoromethyl or difluoromethoxy groups () exhibit higher logP values, favoring blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
